![molecular formula C26H33FO8 B13820699 4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)phenyl methyl Sulfide, also known as 4-(Methylmercapto)benzyl alcohol, 4-(Methylthio)benzyl alcohol, 4-Methylsulfanylbenzyl alcohol, [4-(Methylsulfanyl)phenyl]methanol, and p-(Methylthio)benzyl alcohol, is an organic compound with the molecular formula C8H10OS. This compound is characterized by the presence of a benzyl alcohol group substituted with a methylthio group at the para position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzyl alcohol can be achieved through various methods. One common approach involves the reaction of 4-methylthiophenol with formaldehyde under acidic conditions to yield the desired product. Another method includes the reduction of 4-(Methylthio)benzaldehyde using reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of 4-(Methylthio)benzyl alcohol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylthio)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(Methylthio)benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 4-(Methylthio)benzaldehyde back to 4-(Methylthio)benzyl alcohol can be achieved using reducing agents such as sodium borohydride.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 4-(Methylthio)benzaldehyde
Reduction: 4-(Methylthio)benzyl alcohol
Substitution: Depending on the nucleophile used, various substituted benzyl alcohols
Wissenschaftliche Forschungsanwendungen
4-(Methylthio)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-(Methylthio)benzyl alcohol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates its hydroxyl group to form new bonds. Additionally, its methylthio group can participate in redox reactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Hydroxymethyl)biphenyl
- 4-Phenylbenzyl alcohol
- 4-(Methylthio)benzaldehyde
- 4-Methoxybenzyl alcohol
Uniqueness
4-(Methylthio)benzyl alcohol is unique due to the presence of both a benzyl alcohol group and a methylthio group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C26H33FO8 |
|---|---|
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
[2-[(1S,2R,4S,8R,9S,11S,12S,13S,19R)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H33FO8/c1-13(28)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(30)17-8-14(29)6-7-23(17,4)25(16,27)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,30-31H,9-12H2,1-5H3/t15-,16+,18-,19+,21+,23+,24+,25-,26+/m1/s1 |
InChI-Schlüssel |
JDZIWTDCPALRKC-QBVOQDFGSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]12[C@H](C[C@H]3[C@@]1(C[C@@H]([C@@]4([C@H]3C[C@H](C5=CC(=O)C=C[C@@]54C)O)F)O)C)OC(O2)(C)C |
Kanonische SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)O)F)O)C)OC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


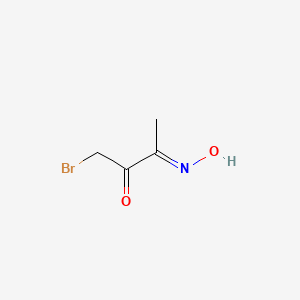
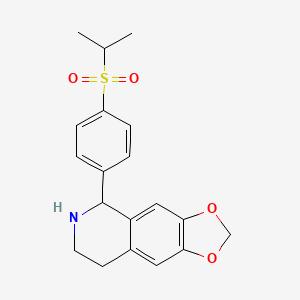
![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)
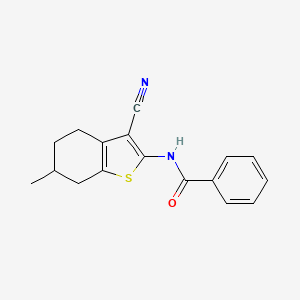
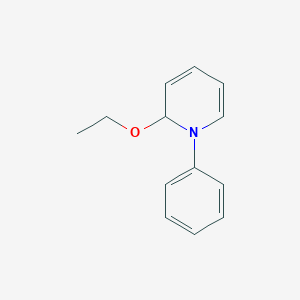

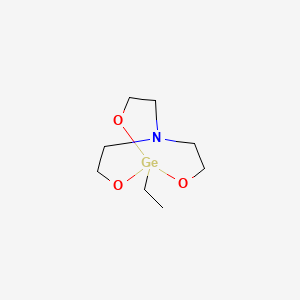
![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)
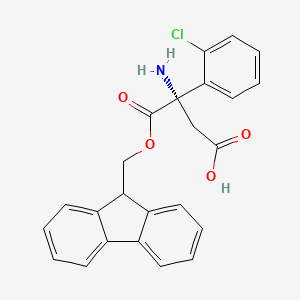
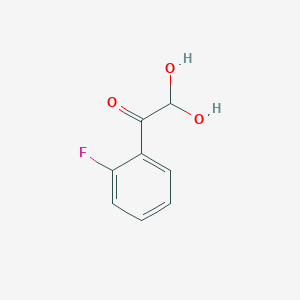
![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)

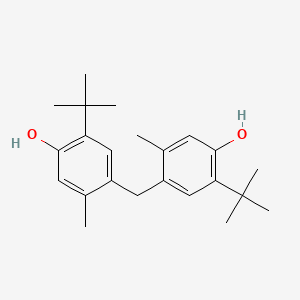
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)
